

Physical and chemical properties of D-tert-leucine

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Compound of Interest

Compound Name: *D-tert-leucine*

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An In-depth Technical Guide on D-tert-leucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols, and biological significance of **D-tert-leucine**. This non-proteinogenic amino acid serves as a critical chiral building block in the synthesis of pharmaceuticals and other complex organic molecules. Its unique sterically hindered tert-butyl group imparts specific conformational constraints, making it a valuable component in drug design and asymmetric synthesis.

Physical and Chemical Properties

D-tert-leucine is a white crystalline powder.^[1] Its fundamental properties are summarized below, providing a foundational dataset for its application in research and synthesis.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₃ NO ₂	[2][3]
Molecular Weight	131.17 g/mol	[2][4][5]
Melting Point	≥300 °C	[6][7]
Appearance	White crystalline powder/solid	[1][8]
Density	~1.0 g/cm ³	[4][9]
Water Solubility	125.5 g/L (at 20 °C); also reported as 0.1 g/mL	[4][8][9]
Solubility in Organic Solvents	Slightly soluble in ethanol, insoluble in ether	[3]
pKa (predicted)	2.39 ± 0.12 (for the α-carboxyl group of DL-tert-leucine)	[8]
LogP	-1.8	[2][9]

Spectroscopic and Structural Data

The stereochemistry of **D-tert-leucine** is crucial for its function as a chiral auxiliary. Its optical activity is a key identifier.

Identifier	Value	Source(s)
IUPAC Name	(2R)-2-amino-3,3-dimethylbutanoic acid	[2]
Synonyms	(R)-2-Amino-3,3-dimethylbutyric acid, D- α -tert-Butylglycine	[5][6]
CAS Number	26782-71-8	[2][6]
Optical Rotation [α]	+9.5° (c=3% in H ₂ O at 25°C)	[6]
InChI Key	NPDBDJFLKKQMCM-BYPYZUCNSA-N	[6]
SMILES	CC(C)(C)--INVALID-LINK--C(O)=O	[6]

Experimental Protocols

The synthesis and characterization of enantiomerically pure **D-tert-leucine** are critical for its application. Several established protocols are outlined below.

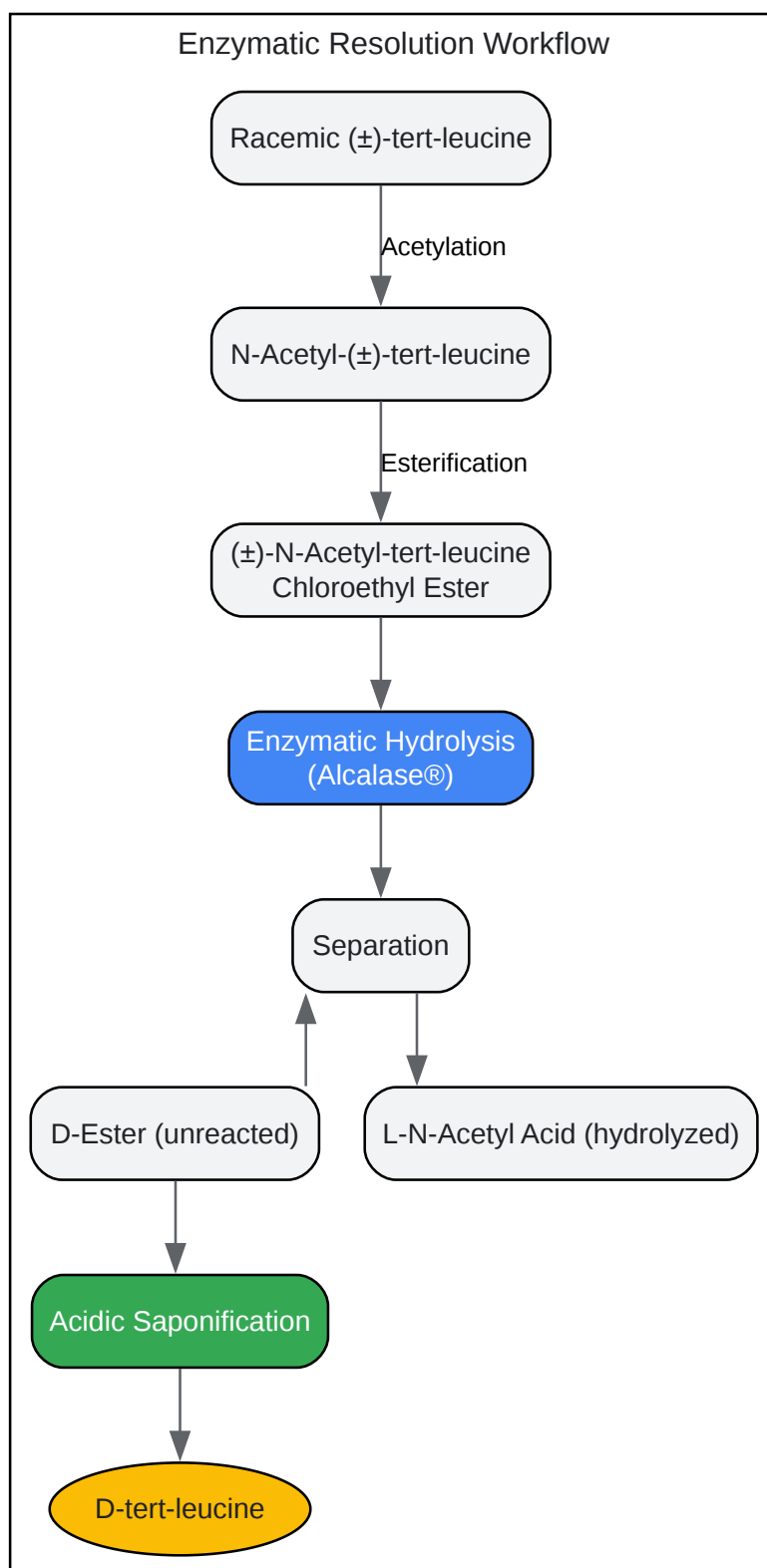
Synthesis and Resolution

Method 1: Enzymatic Resolution of N-Acetyl-(\pm)-tert-leucine Chloroethyl Ester

This method provides optically pure **D-tert-leucine** through the enantioselective hydrolysis of a racemic ester derivative.

- Acetylation: Racemic (\pm)-tert-leucine is acetylated using acetic anhydride to produce (\pm)-N-acetyl-tert-leucine.[10]
- Esterification: The resulting N-acetyl derivative is treated with thionyl chloride and then chloroethanol to form (\pm)-2-Acetylamino-3,3-dimethyl-butyric acid 2-chloroethyl ester.[10]
- Enzymatic Hydrolysis: A protease from *Bacillus licheniformis* (Alcalase®) is used to selectively hydrolyze the L-enantiomer of the ester. The reaction is carried out in a buffered aqueous solution and monitored until approximately 50% conversion is achieved.[10][11]

- Separation: The unreacted D-ester is extracted from the aqueous solution using an organic solvent like dichloromethane.[\[10\]](#)
- Acidic Saponification: The purified D-ester is then subjected to acidic hydrolysis to cleave the ester and acetyl groups, yielding the final **D-tert-leucine** product.[\[10\]](#)



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Workflow for the enzymatic resolution of **D-tert-leucine**.

Method 2: Diastereomeric Salt Resolution

This classical resolution technique separates enantiomers by forming diastereomeric salts with a chiral resolving agent.

- **Salt Formation:** (DL)-tert-leucine is dissolved in water and treated with dibenzoyl-d-tartaric acid. The mixture is stirred, allowing the L-tert-leucine dibenzoyl-d-tartrate salt to preferentially crystallize and be removed by filtration.[\[12\]](#)
- **Isolation of D-enantiomer:** The filtrate, now enriched with **D-tert-leucine**, is concentrated under reduced pressure. The resulting residue is treated with a solvent like acetone to precipitate the crude **D-tert-leucine**, which is then collected and dried.[\[12\]](#)
- **Purification:** Further purification can be achieved through recrystallization to yield **D-tert-leucine** with high chemical and chiral purity.[\[12\]](#)

Method 3: Asymmetric Reductive Amination

This biocatalytic approach offers a direct route to the chiral amino acid from its corresponding α -keto acid.

- **Reaction Setup:** The substrate, trimethylpyruvate (TMP), is combined in a buffer solution with an ammonium source (e.g., ammonium formate).[\[13\]](#)[\[14\]](#)
- **Enzymatic Conversion:** A co-expression system in E. coli is often used, containing leucine dehydrogenase (LeuDH) and a cofactor regenerating enzyme like formate dehydrogenase (FDH). LeuDH catalyzes the reductive amination of TMP to L-tert-leucine, while FDH regenerates the required NADH cofactor.[\[13\]](#)[\[14\]](#)[\[15\]](#) While this method is predominantly cited for L-tert-leucine synthesis, specific D-amino acid dehydrogenases could be employed for the D-enantiomer.

Analytical Characterization

Protocol: Determination of Enantiomeric Excess (e.e.) by HPLC

- **Derivatization:** To enable chiral separation on a standard C18 column, D- and L-tert-leucine are derivatized with 2,3,4,6-Tetra-O-acetyl- β -D-glucopyranosyl isothiocyanate (GITC).[\[15\]](#)

[16]

- Chromatography: The derivatized sample is analyzed using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.
- Mobile Phase: A typical mobile phase consists of a methanol and phosphate buffer mixture (e.g., 58:42 v/v). [15][16]
- Detection: The eluting diastereomers are detected using a UV detector, typically at 254 nm. [15][16]
- Quantification: The enantiomeric excess is calculated by integrating the peak areas of the two separated diastereomers.

Biological Activity and Applications

D-tert-leucine is primarily utilized as a chiral building block in the pharmaceutical industry. Its bulky tert-butyl group can enforce specific conformations in peptide-based drugs or act as a chiral auxiliary in asymmetric synthesis. [10][11][17]

Role in Drug Development

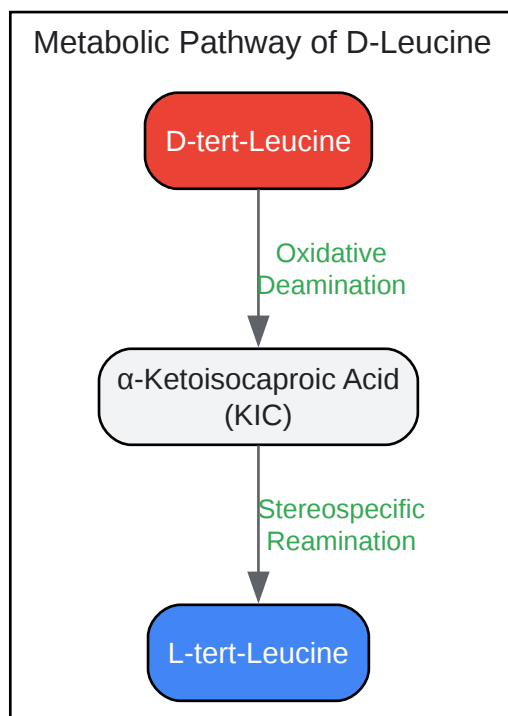
- Peptide Synthesis: It is incorporated into synthetic peptides to create protease inhibitors or other therapeutics with specific structural requirements. [5]
- Chiral Intermediate: It serves as a starting material for multi-step syntheses of complex chiral molecules. [13]
- Synthetic Cannabinoids: **D-tert-leucine** derivatives, specifically l-tert-leucinamide structures, have been identified as core components in some synthetic cannabinoid receptor agonists (SCRAs). [18]

Metabolism

While D-amino acids are not common in mammals, metabolic pathways exist for their conversion. Studies in rats have shown that D-leucine can be converted into its natural L-enantiomer. [19] This process involves a two-step sequential metabolism:

- Oxidative Deamination: D-leucine is first converted to its corresponding α -keto acid, α -ketoisocaproic acid (KIC), by a D-amino acid oxidase.
- Stereospecific Reamination: KIC is then reaminated to form L-leucine.[19]

This pathway allows for the potential salvage and utilization of D-enantiomers.



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In vivo metabolic conversion of D-leucine to L-leucine.

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